BenchChemオンラインストアへようこそ!

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

Sphingolipid Metabolism Ceramide Glucosyltransferase Stereochemical Specificity

C6 D-threo Ceramide (d18:1/6:0) is the definitive tool for distinguishing parent-ceramide signaling from glucosylceramide-dependent effects. Its D-threo (2R,3R) stereochemistry renders it a non-substrate for ceramide glucosyltransferase—unlike C6 L-erythro Ceramide—ensuring observed apoptosis, neuronal survival, or IL-4 modulation originates exclusively from ceramide. The C6 hexanoyl chain achieves superior intracellular accumulation vs. C2-ceramide. Supplied at ≥98% purity with full characterization; suitable as a reference standard for ANDA, AMV, and QC applications with USP/EP traceability available on request.

Molecular Formula C24H47NO3
Molecular Weight 397.6 g/mol
CAS No. 189894-79-9
Cat. No. B3026374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
CAS189894-79-9
Molecular FormulaC24H47NO3
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
InChIInChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m1/s1
InChIKeyNPRJSFWNFTXXQC-KHZUJUORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6 D-threo Ceramide (CAS 189894-79-9): A Metabolically Inert, Cell-Permeable Sphingolipid Probe for Ceramide Signaling Research


N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide (CAS 189894-79-9), commonly designated C6 D-threo Ceramide (d18:1/6:0) or N-hexanoyl-D-threo-sphingosine, is a synthetic, cell-permeable short-chain ceramide analog belonging to the bioactive sphingolipid class . It bears the D-threo (2R,3R) stereochemical configuration at the sphingoid base C2 and C3 positions, distinguishing it from the naturally occurring D-erythro (2S,3R) ceramides [1]. With a hexanoyl (C6:0) N-acyl chain and a molecular weight of 397.63 g/mol (C₂₄H₄₇NO₃), this compound serves as a critical research tool for dissecting ceramide-mediated signaling pathways independent of downstream metabolite interference [2].

Why C6 D-threo Ceramide Cannot Be Substituted by Other Ceramide Analogs in Signaling Studies


Ceramide analogs are not functionally interchangeable due to three interdependent variables: sphingoid base stereochemistry, N-acyl chain length, and metabolic fate. The D-threo (2R,3R) configuration renders C6 D-threo Ceramide a non-substrate for ceramide glucosyltransferase, meaning it cannot be converted to glucosylceramide — unlike C6 L-erythro Ceramide, which is actively glucosylated [1]. This metabolic inertness is essential when experimental readouts must be attributed exclusively to the parent ceramide rather than to downstream metabolites. Furthermore, the C6 hexanoyl chain confers distinct physicochemical properties: C6-ceramide achieves higher intracellular accumulation than the shorter C2-ceramide, correlating with enhanced cytotoxicity [2], while C16-ceramide (natural long-chain ceramide) lacks sufficient cell permeability to induce apoptosis in certain cancer models where C6-ceramide is active [3]. The quantitative evidence below demonstrates that stereochemistry, chain length, and metabolic convertibility each produce measurable functional divergence.

C6 D-threo Ceramide (189894-79-9): Quantitative Differentiation Evidence Against Closest Analogs


Metabolic Inertness via Glucosylceramide Synthase: D-threo vs. L-erythro Stereochemistry Comparison

C6 D-threo Ceramide is metabolically inactive as a substrate for ceramide glucosyltransferase and cannot be converted to C6 glucosylceramide, whereas C6 L-erythro Ceramide (CAS 189894-78-8) is actively metabolized to C6 glucosylceramide by the same enzyme [1]. This stereochemical discrimination has been confirmed in subcellular fractions and cultured cell systems, where L-threo-dihydroCer and L-threo-Cer were metabolized to sphingomyelin but not to glucosylceramide [1]. The D-threo configuration thus enables experimental isolation of ceramide-specific signaling from glucosylceramide-dependent effects.

Sphingolipid Metabolism Ceramide Glucosyltransferase Stereochemical Specificity Metabolic Stability

Biphasic Neuronal Survival-to-Death Dose Response in Primary Spinal Motoneurons

C6 D-threo Ceramide exhibits a concentration-dependent biphasic effect on isolated rat spinal motoneurons: it promotes neuronal survival at concentrations ≤2.5 μM (increasing surviving cell number approximately 1.6-fold vs. control at 5 days in vitro) but induces apoptotic cell death at concentrations >5 μM [1]. The stereoisomer threo-C6-Cer, which is not metabolized to glucosylceramide, produced the same biphasic survival/death pattern as D-erythro-C6-Cer, confirming that the parent ceramide — not its glucosylated metabolite — mediates both effects [1]. In contrast, the biologically inactive analog C6-dihydro-Cer (lacking the 4,5-trans double bond) had no effect on survival or death [1].

Neuroprotection Spinal Motoneuron Apoptosis Dose-Response Biphasic

Cytotoxicity in U937 Leukemia Cells: Equivalent Potency with Superior Metabolic Stability vs. L-erythro Analog

C6 D-threo Ceramide demonstrates cytotoxicity against human myeloid leukemia U937 cells with an IC50 of 18 μM . The C6 L-erythro Ceramide exhibits the same IC50 of 18 μM in the same cell line , indicating equipotent cytotoxicity. However, the critical distinction is metabolic: C6 L-erythro Ceramide is converted to C6 glucosylceramide by ceramide glucosyltransferase, whereas C6 D-threo Ceramide is not [1]. At the C8 chain length, the threo stereoisomers (both D- and L-threo) were found to be severalfold more potent than erythro stereoisomers in inducing nucleosomal DNA fragmentation, with the potency order D-threo-C8-Cer = L-threo-C8-Cer > L-erythro-C8-Cer > D-erythro-C8-Cer [2], providing class-level evidence that threo configuration enhances apoptotic signaling potency independent of acyl chain length.

Leukemia U937 Cytotoxicity Ceramide-Induced Apoptosis IC50

Immunomodulatory Activity: Enhancement of IL-4 Production in EL4 T Cells

C6 D-threo Ceramide enhances phorbol 12-myristate 13-acetate (PMA)-induced IL-4 production in EL4 T cells when used at a concentration of 10 μM [1]. This activity was characterized as part of a combinatorial ceramide library screen, where multiple ceramide derivatives were evaluated for IL-4 modulatory activity in activated T cells [1]. The C6 L-threo Ceramide (CAS 189894-80-2) also enhances PMA-induced IL-4 production in EL4 T cells at 10 μM [2], while C6 L-erythro Ceramide is primarily characterized for its metabolic conversion to glucosylceramide rather than for IL-4 modulation [3].

Interleukin-4 T Cell Immunology Allergic Disease Models EL4 T Cells

C6 vs. C2 Acyl Chain Length: 5.5-Fold Greater Potency in Ornithine Decarboxylase Inhibition

In difluoromethylornithine-resistant L1210 leukemia cells, C6-ceramide (N-hexanoylsphingosine) inhibited the induction of ornithine decarboxylase (ODC) activity with an IC50 of 1.5 μM, whereas C2-ceramide (N-acetylsphingosine) exhibited an IC50 of 8.3 μM — representing a 5.5-fold greater potency for the C6 analog [1]. This enhanced potency was functionally linked to stronger suppression of c-Myc protein expression and ODC mRNA accumulation, effects that were more pronounced with C6-ceramide than with C2-ceramide [1]. The differential intracellular accumulation profiles of C6- and C2-ceramide further support this potency difference: at equimolar extracellular concentrations, intracellular C6-ceramide levels significantly exceed those of C2-ceramide, with C6-ceramide but not C2-ceramide being further converted to long-chain ceramide via the sphingosine salvage pathway [2].

Ornithine Decarboxylase c-Myc Leukemia Cell Growth Chain Length Potency

Cell Permeability Advantage Over Natural Long-Chain C16-Ceramide in Cancer Apoptosis Models

In HCT116 colon carcinoma and OVCAR-3 ovarian carcinoma cells, exogenous C2- and C6-ceramides (cell-permeable analogs) induced NF-κB DNA-binding, caspase-3 activation, PARP cleavage, and mitochondrial cytochrome c release — hallmarks of caspase-dependent mitochondrial apoptosis — whereas C16-ceramide (natural long-chain ceramide, N-palmitoylsphingosine) failed to induce these apoptotic events when applied exogenously [1]. This demonstrates that the short C6 acyl chain confers sufficient membrane permeability for intracellular delivery and biological activity, while the natural C16-ceramide is too hydrophobic and membrane-restricted to effectively enter cells and engage intracellular targets when added to the culture medium. Additionally, C6-ceramide induced a double block in G1 and G2 cell cycle phases, emptying the S phase in HCT116 cells [1].

Cell Permeability C16-Ceramide Cancer Apoptosis Caspase Activation

C6 D-threo Ceramide (189894-79-9): Evidence-Backed Research Application Scenarios


Dissecting Ceramide-Specific Signaling from Glucosylceramide-Dependent Pathways

When investigating whether a ceramide-mediated cellular response (e.g., apoptosis, cell cycle arrest, or differentiation) is attributable to the parent ceramide molecule or requires its metabolic conversion to glucosylceramide, C6 D-threo Ceramide serves as the definitive probe. Its inability to serve as a substrate for ceramide glucosyltransferase — confirmed in subcellular fractions and cultured cells — ensures that any observed biological activity originates from ceramide itself [1]. Parallel experiments with C6 L-erythro Ceramide (which is actively glucosylated) can then reveal the contribution of glucosylceramide-dependent signaling. This paired experimental design is particularly valuable in cancer biology, where glucosylceramide synthase overexpression is a documented mechanism of multidrug resistance.

Neuroprotection and Neurotoxicity Screening in Primary Neuronal Culture Models

The rigorously characterized biphasic dose-response of C6 D-threo Ceramide in rat spinal motoneurons — promoting survival at ≤2.5 μM while inducing apoptosis at ≥5 μM — makes this compound an ideal tool for neurobiology laboratories studying ceramide-regulated neuronal fate decisions [2]. The metabolic inertness of the D-threo stereoisomer ensures that the biphasic effect is mediated by ceramide itself and not by glucosylceramide, as confirmed by the identical behavior of the non-metabolizable threo-C6-Cer in the same neuronal system [2]. This application is directly relevant to motor neuron disease research, spinal cord injury models, and developmental neurobiology.

Th2 Cytokine Modulation in Allergic Disease and Immunology Research

For immunology groups studying IL-4 regulation in T cells — a pathway central to allergic inflammation and IgE class switching — C6 D-threo Ceramide provides concentration-defined (10 μM) IL-4 production enhancement in PMA-activated EL4 T cells [3]. Because this compound cannot be diverted into glucosylceramide synthesis, the IL-4 modulatory effect can be confidently attributed to ceramide-mediated signaling rather than to sphingolipid metabolite effects. This is especially relevant for high-throughput screening campaigns where metabolic conversion of the probe compound would introduce data variability.

Reference Standard for ANDA Analytical Method Development and QC Applications

C6 D-threo Ceramide (CAS 189894-79-9) is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial ceramide production processes [4]. The compound is available with pharmacopoeial standard traceability (USP or EP) upon feasibility assessment, making it suitable for regulated analytical environments where stereochemical identity and purity documentation are critical procurement criteria.

Quote Request

Request a Quote for N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.